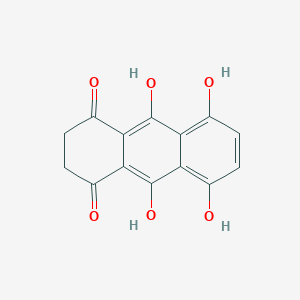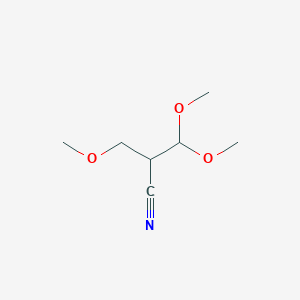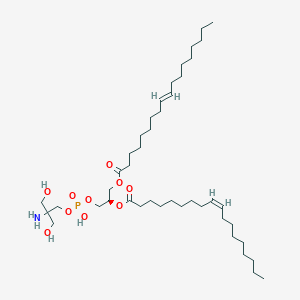
3-Fluoro-2-formylpyridine
概述
描述
3-Fluoro-2-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a fluorinated pyridine derivative. It is characterized by the presence of a fluorine atom at the third position and a formyl group at the second position of the pyridine ring.
作用机制
Target of Action
3-Fluoro-2-formylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities . It is also an intermediate used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence its interaction with its targets.
Biochemical Pathways
It is used in the synthesis of compounds with anti-tumor activities and antimicrobial activities , suggesting that it may affect pathways related to cell proliferation and bacterial growth.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
Its use in the synthesis of compounds with anti-tumor and antimicrobial activities suggests that it may have cytotoxic effects on tumor cells and bacteria.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.
生化分析
Biochemical Properties
It is known to be used in the preparation of taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities . It is also used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Molecular Mechanism
It is known to interact with various biomolecules during the synthesis of other compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-formylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Another method involves the use of 3-bromo-2-nitropyridine as a starting material. This compound reacts with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-Fluoro-2-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Fluoropyridine-2-carboxylic acid.
Reduction: 3-Fluoro-2-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-2-formylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including those with anti-tumor and antibacterial activities.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Agricultural Chemistry: The compound is employed in the synthesis of agrochemicals with improved efficacy and environmental profiles.
相似化合物的比较
Similar Compounds
2-Fluoro-3-formylpyridine: Similar structure but with the fluorine atom at the second position and the formyl group at the third position.
3-Fluoropyridine: Lacks the formyl group, making it less reactive in certain chemical transformations.
2-Fluoropyridine: Similar to 3-Fluoropyridine but with the fluorine atom at the second position.
Uniqueness
3-Fluoro-2-formylpyridine is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMPUNGBUYCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462888 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31224-43-8 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)











![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

